molecular formula C18H23N3O3 B11456475 methyl 4-(4-methylphenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

methyl 4-(4-methylphenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No.: B11456475
M. Wt: 329.4 g/mol
InChI Key: PBGYLALCDWQADU-UHFFFAOYSA-N
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Description

Methyl 4-(4-methylphenyl)-2-oxo-6-[(pyrrolidin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound featuring a pyrrolidine ring, a tetrahydropyrimidine core, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-methylphenyl)-2-oxo-6-[(pyrrolidin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common route includes:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving suitable precursors.

    Construction of the tetrahydropyrimidine core: This step often involves the condensation of urea or thiourea with appropriate aldehydes or ketones.

    Introduction of the carboxylate ester group: This can be done through esterification reactions using methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the methyl groups.

    Reduction: Reduction reactions can target the oxo group in the tetrahydropyrimidine core.

    Substitution: The aromatic ring and the pyrrolidine nitrogen can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as reflux or room temperature.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-(4-methylphenyl)-2-oxo-6-[(pyrrolidin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the tetrahydropyrimidine core play crucial roles in binding to these targets, influencing biological pathways and exerting pharmacological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.

    Tetrahydropyrimidine derivatives: Compounds such as 2-aminopyrimidine derivatives exhibit similar core structures.

Uniqueness

Methyl 4-(4-methylphenyl)-2-oxo-6-[(pyrrolidin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of a pyrrolidine ring, a tetrahydropyrimidine core, and a carboxylate ester group

Properties

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

methyl 4-(4-methylphenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H23N3O3/c1-12-5-7-13(8-6-12)16-15(17(22)24-2)14(19-18(23)20-16)11-21-9-3-4-10-21/h5-8,16H,3-4,9-11H2,1-2H3,(H2,19,20,23)

InChI Key

PBGYLALCDWQADU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCCC3)C(=O)OC

Origin of Product

United States

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